molecular formula C13H21NO5 B15361148 Ethyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)-3-oxopropanoate

Ethyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)-3-oxopropanoate

Cat. No.: B15361148
M. Wt: 271.31 g/mol
InChI Key: MPYJAPKQVLXHCF-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(tert-butoxycarbonylamino)cyclopropyl]-3-oxopropanoate is a complex organic compound characterized by its intricate molecular structure This compound features a cyclopropyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine, which undergoes protection with tert-butoxycarbonyl chloride (Boc-Cl) to form tert-butoxycarbonyl-cyclopropylamine.

  • Oxidation: The protected cyclopropylamine is then oxidized to form the corresponding cyclopropyl carboxylic acid.

  • Esterification: The carboxylic acid is subsequently esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield ethyl 3-[1-(tert-butoxycarbonylamino)cyclopropyl]-3-oxopropanoate.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and microreactor technology can be employed to enhance efficiency and yield. These methods ensure precise control over reaction conditions, leading to higher purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Various amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopropyl carboxylic acid derivatives.

  • Reduction: Cyclopropylamine derivatives.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates. Biology: It can be employed in the study of enzyme inhibitors and other bioactive molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-[1-(tert-butoxycarbonylamino)cyclopropyl]-3-oxopropanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

  • Ethyl 3-[1-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate: This compound has a similar Boc-protected amino group but features a cyclohexane ring instead of a cyclopropyl group.

  • Ethyl 3-[1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring.

Uniqueness: Ethyl 3-[1-(tert-butoxycarbonylamino)cyclopropyl]-3-oxopropanoate is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to cyclohexane or cyclobutane analogs.

This comprehensive overview provides a detailed understanding of ethyl 3-[1-(tert-butoxycarbonylamino)cyclopropyl]-3-oxopropanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]-3-oxopropanoate

InChI

InChI=1S/C13H21NO5/c1-5-18-10(16)8-9(15)13(6-7-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17)

InChI Key

MPYJAPKQVLXHCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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